molecular formula C12H21N3O6 B039459 Boc-ala-Gly-Gly-OH CAS No. 115035-47-7

Boc-ala-Gly-Gly-OH

Cat. No.: B039459
CAS No.: 115035-47-7
M. Wt: 303.31 g/mol
InChI Key: RIBHQSRGHUDSSF-ZETCQYMHSA-N
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Description

Boc-ala-Gly-Gly-OH: is a tripeptide consisting of N-tert-butoxycarbonyl-L-alanine, glycine, and glycine. The Boc group is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (glycine and N-tert-butoxycarbonyl-L-alanine) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The Boc group is introduced to protect the amine group of alanine during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming more common in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Boc-ala-Gly-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Coupling: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole, dimethylformamide (DMF).

Major Products:

    Deprotection: The primary product is the free amine form of the peptide.

    Coupling: The major product is the extended peptide chain with additional amino acids or peptides.

Scientific Research Applications

Chemistry: Boc-ala-Gly-Gly-OH is widely used in peptide synthesis as a building block for more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and deprotection reactions .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It is also used in the development of peptide-based vaccines and therapeutics .

Medicine: this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also employed in the development of neuroprotective drugs and other therapeutic agents .

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: Boc-ala-Gly-Gly-OH is unique due to its tripeptide structure, which provides more versatility in peptide synthesis compared to dipeptides or single amino acids. The presence of the Boc group allows for selective deprotection and further functionalization, making it a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHQSRGHUDSSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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